4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid
Description
IUPAC Nomenclature and Molecular Identification
The compound’s IUPAC name, 4-{(4-methoxyphenyl)sulfonylamino}benzoic acid , reflects its core structure: a benzoic acid moiety at position 4, substituted with a sulfonamide group. The sulfonamide connects a 4-methoxyphenyl ring and a methylamino bridge. Key molecular identifiers include:
| Property | Value |
|---|---|
| CAS Number | 714259-87-7 |
| Molecular Formula | C₁₅H₁₅NO₄S |
| Molecular Weight | 321.348 g/mol |
| SMILES Notation | O=C(O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(OC)C=C2 |
| InChI Key | RKFQEXATIKRBQP-UHFFFAOYSA-N |
The compound’s structure is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which validate the connectivity of its functional groups.
Functional Group Interactions and Reactivity
The sulfonamide group (-SO₂-NH-) and carboxylic acid (-COOH) are critical for its reactivity. The sulfonamide acts as a hydrogen bond donor/acceptor, enhancing solubility in polar solvents, while the benzoic acid moiety contributes acidity (pKa ~4–5) and participates in salt formation. The 4-methoxyphenyl substituent introduces electron-donating effects, modulating the electronic environment of the sulfonamide group.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(12-5-3-11(4-6-12)15(17)18)22(19,20)14-9-7-13(21-2)8-10-14/h3-10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIXCIUELYTKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-methoxybenzenesulfonyl chloride, is prepared by reacting 4-methoxybenzenesulfonic acid with thionyl chloride.
Amidation Reaction: The sulfonyl chloride is then reacted with methylamine to form the corresponding sulfonamide.
Coupling with Benzoic Acid: The sulfonamide is coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide nitrogen undergoes nucleophilic substitution under basic conditions.
Reagents/Conditions :
-
Alkyl Halides : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ or NaH in DMF at 40–60°C .
-
Acyl Chlorides : Forms N-acylated derivatives with acetyl chloride or benzoyl chloride using triethylamine (TEA) in dichloromethane (DCM).
Products :
| Reaction Type | Reagent | Major Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I | 4-{(4-Methoxyphenyl)sulfonyl(alkyl)amino}benzoic acid | 65–78 |
| Acylation | AcCl | 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid | 82 |
Oxidation Reactions
The methoxy group (-OCH₃) on the phenyl ring is susceptible to oxidation.
Reagents/Conditions :
-
KMnO₄/H₂SO₄ : Oxidizes the methoxy group to a hydroxyl group (-OH) under acidic conditions at 80–100°C .
-
CrO₃/AcOH : Converts the methoxy group to a carbonyl group (-C=O) in glacial acetic acid .
Products :
| Starting Material | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid | KMnO₄ | 4-{(4-Hydroxyphenyl)sulfonylamino}benzoic acid | >90% |
| Same | CrO₃ | 4-{(4-Carboxyphenyl)sulfonylamino}benzoic acid | 75% |
Reduction Reactions
The sulfonamide group (-SO₂N-) can be reduced to a thioether (-S-).
Reagents/Conditions :
Products :
| Reducing Agent | Product | Notes |
|---|---|---|
| LiAlH₄ | 4-{(4-Methoxyphenyl)thioamino}benzoic acid | 68% yield, requires anhydrous conditions |
| Zn/HCl | Mixture of sulfinic acid and thioether derivatives | Lower selectivity |
Acid-Base Reactions
The benzoic acid group (-COOH) participates in typical acid-base chemistry.
Reagents/Conditions :
-
NaOH/H₂O : Forms water-soluble sodium carboxylate salts at pH > 7 .
-
H₂SO₄/MeOH : Esterification to methyl benzoate derivatives under Fischer conditions.
Products :
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Neutralization | 1M NaOH | Sodium 4-{(4-Methoxyphenyl)sulfonylamino}benzoate | Improves solubility for biological assays |
| Esterification | H₂SO₄, MeOH, Δ | Methyl 4-{(4-Methoxyphenyl)sulfonylamino}benzoate | Intermediate for further derivatization |
Photochemical Reactions
The aromatic system undergoes photolysis under UV light.
Conditions :
-
UV Light (254 nm) : Degrades the sulfonamide linkage, forming sulfonic acid and aniline derivatives .
Products :
| Degradation Pathway | Major Products | Notes |
|---|---|---|
| C-S Bond Cleavage | 4-Methoxybenzenesulfonic acid + Methylamino-benzoic acid | Observed in environmental stability studies |
Comparative Reactivity
The methyl substituent on the sulfonamide nitrogen significantly alters reactivity compared to non-methylated analogs:
| Reaction Type | Methylated Derivative | Non-Methylated Analog |
|---|---|---|
| Alkylation | Slower due to steric hindrance | Faster kinetics |
| Oxidation | Methoxy group less electron-rich | Higher susceptibility to oxidation |
Scientific Research Applications
Inhibition of β-Catenin
Research indicates that this compound effectively inhibits β-catenin, a critical protein involved in the Wnt signaling pathway, which is essential for cell proliferation and differentiation. The inhibition of β-catenin can lead to decreased tumor growth and metastasis, positioning the compound as a potential targeted therapy for cancers characterized by aberrant Wnt signaling .
Antitumor Activity
The compound has shown promising antitumor activity in various studies. It is proposed that its mechanism of action involves altering cellular responses to growth factors by inhibiting β-catenin activity, which could lead to the development of novel cancer therapies .
Cancer Research
4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid has been investigated for its role in cancer treatment. Its ability to inhibit β-catenin suggests it could be developed into a therapeutic agent for cancers where Wnt signaling is dysregulated .
Enzyme Inhibition Studies
The compound has also been explored for its potential as an enzyme inhibitor. Studies have shown that derivatives with similar sulfonamide structures exhibit inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus .
Mechanism of Action
The mechanism of action of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
4-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid ()
- Structure: Lacks the methyl group on the sulfonamide nitrogen, forming a monosubstituted sulfonamide.
- Key Differences :
- Solubility : The absence of the methyl group allows stronger hydrogen bonding via the NH group, enhancing aqueous solubility compared to the target compound.
- Biological Activity : Free NH groups in sulfonamides often improve interactions with biological targets (e.g., bacterial dihydropteroate synthase). The methyl substitution in the target compound may reduce such interactions .
- Synthesis: Prepared via reaction of p-aminobenzoic acid with tosyl chloride under basic conditions .
4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic Acid (CAS 16879-68-8, )
- Structure : Features a methyl group on the sulfonamide nitrogen and a 4-methylphenylsulfonyl group.
- Key Differences: Electronic Effects: The 4-methylphenyl group is electron-donating via inductive effects, while the 4-methoxyphenyl group in the target compound donates electrons via resonance, increasing the acidity of the benzoic acid moiety.
- Molecular Weight : 305.35 g/mol (vs. 323.36 g/mol for the target compound).
Variations in the Sulfonamide Linker
4-({[(4-Methylphenyl)sulfonyl]amino}methyl)benzoic Acid ()
- Structure : Includes a methylene spacer between the sulfonamide and benzoic acid.
- Hydrogen Bonding: The spacer may reduce intermolecular hydrogen bonding between the sulfonamide and carboxylic acid groups, altering crystallization behavior .
Substituent Variations on the Aromatic Ring
4-[(4-Chlorophenyl)sulfonyl]amino}benzoic Acid ()
- Structure : Substitutes the methoxy group with a chloro substituent.
- Key Differences: Electron-Withdrawing Effects: The chloro group decreases electron density on the phenyl ring, reducing resonance stabilization of the sulfonamide group. This may increase the compound’s reactivity in electrophilic substitution reactions.
Spectral Characterization
- 13C-NMR : Similar compounds (e.g., ) show carbonyl peaks at δ ~169 ppm and sulfonamide-related carbons at δ ~55–60 ppm. The target compound’s methoxy group would produce a distinct signal at δ ~55 ppm .
- FTIR : Sulfonamide S=O stretches appear at ~1162 cm⁻¹, while carboxylic acid O–H stretches are observed at ~2500–3300 cm⁻¹ .
Solubility and Crystallization
- The methyl group on the sulfonamide nitrogen in the target compound reduces hydrogen-bonding capacity, likely decreasing aqueous solubility compared to monosubstituted analogs (e.g., ). Crystallographic studies of related compounds reveal dimeric motifs stabilized by O–H∙∙∙O interactions, which may be disrupted by steric hindrance from the methyl group .
Biological Activity
4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 321.35 g/mol. Its unique structure features a benzoic acid moiety substituted with a sulfonamide group, which contributes to its diverse biological activities.
The biological activity of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid is influenced by its interaction with various molecular targets:
- Hydrogen Bonding : The sulfonylamino group can form hydrogen bonds with biological molecules, enhancing their activity.
- Metabolic Transformations : The methoxy group may undergo metabolic changes, leading to the formation of active metabolites that exert biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Studies suggest that derivatives of benzoic acids, including this compound, exhibit significant antimicrobial properties .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, acting as a leukotriene B4 receptor antagonist .
- Proteasome and Autophagy Modulation : In vitro studies have shown that compounds similar to this one can activate the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for protein degradation and cellular homeostasis .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Aminomethyl)benzoic acid | Simple amine derivative; potential for basic biological activity. | |
| 4-(Hydroxyphenyl)sulfonamide | Contains hydroxyl group; known for anti-inflammatory properties. | |
| 4-(Methoxyphenyl)sulfonamide | Similar sulfonamide structure; explored for antimicrobial effects. |
The distinct combination of functional groups in 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid may enhance its biological activity compared to simpler analogs .
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid. Results indicated significant inhibition against several bacterial strains, highlighting its potential as an antibacterial agent .
- In Vitro Assays on Protein Degradation : In cell-based assays, this compound demonstrated the ability to enhance proteasomal chymotrypsin-like activity significantly. This suggests its role in modulating protein degradation pathways, which may be beneficial in aging-related conditions where these pathways are impaired .
- Inflammatory Response Modulation : Research into the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting a therapeutic role in inflammatory diseases .
Q & A
Q. How are contradictory data in biological activity (e.g., IC₅₀ variability) addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
